molecular formula C11H15NO B1275266 N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine CAS No. 110841-68-4

N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine

Cat. No.: B1275266
CAS No.: 110841-68-4
M. Wt: 177.24 g/mol
InChI Key: BSQKVHKXGOEWBP-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of N-(3-METHOXYBENZYL)-2-PROPEN-1-AMINE is the Fatty Acid Amide Hydrolase (FAAH) enzyme . This enzyme plays a crucial role in the endocannabinoid system, where it is responsible for the degradation of endocannabinoids, a group of substances that regulate the release of neurotransmitters .

Mode of Action

N-(3-METHOXYBENZYL)-2-PROPEN-1-AMINE interacts with FAAH through a time-dependent and dose-dependent inhibitory activity . The compound’s mechanism of inhibition is most likely irreversible or slowly reversible . This means that once N-(3-METHOXYBENZYL)-2-PROPEN-1-AMINE binds to FAAH, it remains bound for a significant period of time, preventing the enzyme from breaking down endocannabinoids .

Biochemical Pathways

By inhibiting FAAH, N-(3-METHOXYBENZYL)-2-PROPEN-1-AMINE affects the endocannabinoid system’s biochemical pathways . This system includes neuronal cannabinoid CB1 and peripheral cannabinoid CB2 receptors and their endogenous ligands . Both cannabinoid receptors are G protein-coupled receptors, and their activation inhibits adenyl cyclase, which decreases intracellular production of cyclic AMP .

Pharmacokinetics

The pharmacokinetics of N-(3-METHOXYBENZYL)-2-PROPEN-1-AMINE in rats show that the compound has a slow absorption and elimination rate . The plasma concentration-time curve of the compound shows double peaks . The highest distribution of the compound after absorption was in the stomach, followed by the lung . This suggests that the compound may have a lung targeting property .

Result of Action

The inhibition of FAAH by N-(3-METHOXYBENZYL)-2-PROPEN-1-AMINE can lead to an increase in the levels of endocannabinoids . This can result in analgesic, anti-inflammatory, or neuroprotective effects, as endocannabinoids modulate the release of neurotransmitters .

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-3-7-12-9-10-5-4-6-11(8-10)13-2/h3-6,8,12H,1,7,9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQKVHKXGOEWBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405927
Record name N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110841-68-4
Record name N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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